Potassium 4-carboxybenzenesulfonate
Overview
Description
Potassium 4-carboxybenzenesulfonate is a chemical compound that is part of a broader class of substances known as sulfonates. These compounds are characterized by the presence of a sulfonate group (-SO3-) attached to an aromatic ring. In the case of potassium 4-carboxybenzenesulfonate, the aromatic ring also contains a carboxyl group (-COOH), making it a multifunctional compound with potential applications in various fields, including coordination chemistry and materials science.
Synthesis Analysis
The synthesis of potassium 4-carboxybenzenesulfonate-related compounds often involves the reaction of an aromatic sulfonic acid with potassium hydroxide in aqueous solution. For example, the synthesis of potassium 3,5-dinitrophloroglucinolsulfonate monohydrate is achieved by reacting 3,5-dinitrophloroglucinolsulfonic acid with potassium hydroxide . Similarly, the synthesis of a hydrate potassium 5-(5,7-dihydroxy-6-methoxy-4-oxo-4H-chromen-3-yl)-2-methoxybenzenesulfonate is performed by sulfonation with concentrated sulfuric acid followed by reaction with potassium hydroxide .
Molecular Structure Analysis
The molecular structure of potassium 4-carboxybenzenesulfonate-related compounds is often complex, with potassium ions coordinating with various oxygen atoms from the sulfonate and other functional groups. For instance, in the crystal structure of a calcium-potassium coordination polymer, the potassium ion is seven-coordinated by sulfonate and carboxyl oxygen atoms . In another example, potassium ions are eight-coordinated by sulfonate oxygen atoms and water molecules, forming a three-dimensional polymer structure .
Chemical Reactions Analysis
Potassium 4-carboxybenzenesulfonate-related compounds can participate in various chemical reactions. For instance, potassium 4-iodylbenzenesulfonate, a hypervalent iodine(V) compound, is used as a reagent for oxidative iodination of aromatic substrates . The reactivity of these compounds is influenced by the presence of functional groups and the overall molecular structure, which can facilitate the formation of coordination polymers and other complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of potassium 4-carboxybenzenesulfonate-related compounds are determined by their molecular structure and the nature of their constituent atoms. These compounds often exhibit interesting coordination modes and crystal organizations, as seen in the various crystal structures reported. For example, the crystal structure of benzaldehyde-potassium bisulfite addition product shows that the potassium ion is surrounded by nine oxygen atoms . The thermal analysis of potassium 3,5-dinitrophloroglucinolsulfonate monohydrate indicates that it dehydrates at about 100°C and undergoes an exothermic process at higher temperatures . These properties are crucial for understanding the stability and potential applications of these compounds.
Scientific Research Applications
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Agriculture and Nanotechnology
- Potassium fertilizers are indispensable for ensuring crop production .
- The application of nanotechnology in the production and utilization of potassium fertilizers is both necessary and effective .
- The paper reviews the applications of common potassium-containing materials, explores the effects and mechanisms of nano-fertilizers on plants, and offers insights into future applications of nano-potassium fertilizers in agriculture .
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Radiochemistry
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Crystal Growth and Electrical Studies
- Semi-organic crystal of potassium 4-methyl benzene sulphonate was grown by slow evaporation solution growth technique .
- Structural parameters of the grown crystal were obtained by single-crystal X-ray diffraction analysis .
- It reveals that the crystal belongs to the monoclinic system and crystallized in the noncentrosymmetric space group P2 1 .
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Synthesis of Potassium and Rubidium
- Potassium 4-Carboxybenzenesulfonate is used as a reactant for the synthesis of Potassium and Rubidium .
- The specific methods of application or experimental procedures are not detailed in the source. For more specific information, you may want to refer to the original research articles or contact the authors directly .
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Reference Material
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Synthesis of Potassium and Rubidium
- Potassium 4-Carboxybenzenesulfonate is used as a reactant for the synthesis of Potassium and Rubidium .
- The specific methods of application or experimental procedures are not detailed in the source. For more specific information, you may want to refer to the original research articles or contact the authors directly .
-
Reference Material
Safety And Hazards
properties
IUPAC Name |
potassium;4-carboxybenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRJBUPXKDXDLG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | Potassium 4-carboxybenzenesulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16770 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Potassium 4-carboxybenzenesulfonate | |
CAS RN |
5399-63-3 | |
Record name | Benzoic acid, 4-sulfo-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium hydrogen 4-sulphonatobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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